molecular formula C17H16N2O4S B6085146 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL BENZOATE

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL BENZOATE

Cat. No.: B6085146
M. Wt: 344.4 g/mol
InChI Key: WRQJHPAROVMZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL BENZOATE is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL BENZOATE typically involves the reaction of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide with an appropriate amine and benzoic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL BENZOATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PROPYL BENZOATE is unique due to its specific structural features and the presence of both benzisothiazole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-17(13-7-2-1-3-8-13)23-12-6-11-18-16-14-9-4-5-10-15(14)24(21,22)19-16/h1-5,7-10H,6,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQJHPAROVMZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.